molecular formula C11H11BrO4 B103928 Dimethyl 2-(4-bromophenyl)malonate CAS No. 149506-35-4

Dimethyl 2-(4-bromophenyl)malonate

Cat. No. B103928
M. Wt: 287.11 g/mol
InChI Key: UODIEONWLZBSEK-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-bromophenyl)malonate is a chemical compound that is related to various research areas, including organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, its structure suggests that it is a diester of malonic acid with a bromophenyl substituent. This structure is relevant to the field of organic synthesis, where such compounds are often used as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to dimethyl 2-(4-bromophenyl)malonate can involve various methods. For instance, a practical and chemoselective method for the O-methylation of carboxylic acids using dimethyl malonate has been described, which could potentially be applied to the synthesis of dimethyl 2-(4-bromophenyl)malonate . This method is advantageous due to its low toxicity and high yields without the need for strong bases.

Molecular Structure Analysis

The molecular structure of compounds similar to dimethyl 2-(4-bromophenyl)malonate has been characterized using techniques such as IR, 1H NMR, and elemental analysis . X-ray crystallography can reveal the conformation of the rings and the presence of non-classical hydrogen bonds, which are important for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

Dimethyl 2-(4-bromophenyl)malonate may undergo various chemical reactions due to the presence of the ester functional group and the bromophenyl moiety. For example, the demethylation of related aryl phosphorothionates has been observed under mild alkaline conditions and by enzymatic action, which could be relevant for understanding the reactivity of the ester groups in dimethyl 2-(4-bromophenyl)malonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2-(4-bromophenyl)malonate would be influenced by its functional groups and molecular structure. For instance, the presence of the bromine atom could affect its density, boiling point, and solubility. The ester groups could make it susceptible to hydrolysis under certain conditions. Although the specific properties of dimethyl 2-(4-bromophenyl)malonate are not detailed in the provided papers, related compounds have been analyzed using various analytical methods, including high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy, which could also be applicable to dimethyl 2-(4-bromophenyl)malonate .

Scientific Research Applications

Proton Transfer Reactions

Research involving Dimethyl 2-(4-bromophenyl)malonate includes studies on its proton transfer reactions. For example, a study explored the deprotonation reactions of similar compounds in polar aprotic solvents using kinetic, FT-IR, and 1H NMR spectroscopic methods (Schroeder et al., 1999).

Reactions with Zinc Enolates

Another application is in the field of organic synthesis, where reactions involving zinc enolates are studied. In a specific instance, zinc enolates formed from certain compounds react with dimethyl 2-(1-arylmethylene)malonates, yielding products such as dimethyl 2-[(4-bromophenyl)(1-oxoindan-2-yl)methyl]malonate (Shchepin et al., 2005).

Synthesis and Molecular Structure Studies

The synthesis and molecular structure of derivatives of Dimethyl 2-(4-bromophenyl)malonate have been extensively studied. For instance, research has been done on the synthesis of monohydrated 3-p-nitrophenylpyrazole derived from 1,3-diketone malonate, providing insights into the molecular structure using NMR and X-ray diffraction (Jiménez-Cruz et al., 2003).

Boron Neutron Capture Therapy

In the medical field, Dimethyl 2-(4-bromophenyl)malonate has been utilized in the synthesis of boronated compounds for boron neutron capture therapy, a type of cancer treatment. This involves the synthesis of water-soluble boronated phthalocyanine, potentially useful as a tumor-seeking boron delivery agent (Kahl & Li, 1996).

Other Synthesis Applications

Further applications include the preparation of various organic compounds, such as dimethyl (trifluoromethyl)malonate and related compounds, where dimethyl malonate is used in different reactions, showcasing its versatility in organic synthesis (Ishikawa & Yokozawa, 1983).

Photomechanical and Photochemical Studies

Dimethyl 2-(3-anthracen-9-yl)allylidene)malonate, a derivative, shows interesting photomechanical responses and has been studied for its photochemical reaction dynamics and transformations under light exposure (Tong et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, dimethyl malonate, suggests that it is a combustible liquid and causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Future Directions

Dimethyl 2-(4-bromophenyl)malonate is an important intermediate in the synthesis of various active compounds . It has wide applications in the pharmaceutical and chemical fields . Future research may focus on optimizing the synthesis methods and exploring new applications of this compound .

properties

IUPAC Name

dimethyl 2-(4-bromophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODIEONWLZBSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617699
Record name Dimethyl (4-bromophenyl)propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-bromophenyl)malonate

CAS RN

149506-35-4
Record name Propanedioic acid, 2-(4-bromophenyl)-, 1,3-dimethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (4-bromophenyl)propanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID20617699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl 2-(4-bromophenyl)propanedioate
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Synthesis routes and methods

Procedure details

At 40° C. a solution of 4-bromophenylacetic acid methyl ester (52 g) in THF (100 mL) is carefully added over a period of 40 min to a suspension of NaH (15.6 g) in dry THF (450 mL). Stirring is continued for 70 min without heating and the temperature drops to 27° C. The evolution of gas has stopped before dimethylcarbonate (76.42 mL) is added dropwise while the temperature of the mixture is maintained at 29-31° C. Stirring is continued for 22 h at rt. The mixture is cooled to −10° C. and then carefully neutralized to pH 6-7 with aq. HCl before bulk of the THF is removed in vacuo. The residue is dissolved in EA (700 mL), washed three times with 1 N aq. HCl and once with brine, dried over MgSO4. Most of the EA is evaporated before hexane is added. The product crystallizes over night at 4° C. The crystals are collected, washed with hexane and dried to give 2-(4-bromophenyl)-malonic acid dimethyl ester (45.9 g) as pale yellow crystals. 1H-NMR(D6-DMSO): 3.66 (s, 6H), 5.07 (s, 1H), 7.30-7.34 (m, 2H), 7.55-7.59 (m, 2H).
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
76.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hou, C Chen, P Wang, C Sun… - 2016 4th International …, 2016 - atlantis-press.com
The pyrimidine compounds are a class of nitrogen-containing heterocyclic compounds. 5-(4-bromophenyl)-4, 6-dichloropyrimidine is an important intermediate in the synthesis of …
Number of citations: 0 www.atlantis-press.com

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